1-(p-Fluorophenyl)-N-methylcyclohexylamine
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Overview
Description
1-(p-Fluorophenyl)-N-methylcyclohexylamine is a chemical compound that features a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Fluorophenyl)-N-methylcyclohexylamine typically involves the reaction of p-fluoroaniline with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Fluorophenyl)-N-methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, ethanol or methanol as solvents.
Substitution: Nucleophiles like OH-, NH2-, basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(p-Fluorophenyl)-N-methylcyclohexylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(p-Fluorophenyl)-N-methylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-N-methylcyclohexylamine
- 1-(4-Bromophenyl)-N-methylcyclohexylamine
- 1-(3-Trifluoromethylphenyl)-N-methylcyclohexylamine
Comparison: 1-(p-Fluorophenyl)-N-methylcyclohexylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, the fluorinated compound often exhibits higher stability and enhanced binding affinity to molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
78987-76-5 |
---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C13H18FN/c1-15-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3 |
InChI Key |
UGURUEVWEYBRSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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